molecular formula C6H18NO4P B157427 Triethylamine phosphate CAS No. 10138-93-9

Triethylamine phosphate

Cat. No.: B157427
CAS No.: 10138-93-9
M. Wt: 199.19 g/mol
InChI Key: UNXNGGMLCSMSLH-UHFFFAOYSA-N
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Description

Triethylamine phosphate is a chemical compound with the molecular formula C6H18NO4P. It is commonly used in high-performance liquid chromatography (HPLC) as an ion-pairing reagent. This compound is known for its stability and solubility in water and ethanol, making it a versatile reagent in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylamine phosphate can be synthesized by reacting triethylamine with phosphoric acid. The reaction typically involves dissolving triethylamine in an aqueous solution of phosphoric acid, followed by evaporation or crystallization to obtain the product .

Industrial Production Methods: In industrial settings, this compound is often produced by mixing triethylamine and phosphoric acid in a controlled environment. The reaction is carried out under specific temperature and pressure conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Triethylamine phosphate undergoes various chemical reactions, including esterification, hydrolysis, and oxidation .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Triethylamine phosphate acts as an ion-pairing reagent in HPLC by interacting with analytes to form ion pairs. This interaction enhances the retention and separation of analytes on the chromatographic column. The molecular targets include positively charged analytes, which form stable complexes with the negatively charged phosphate group .

Comparison with Similar Compounds

  • Triethylamine hydrochloride
  • Triethylammonium acetate
  • Triphenyl phosphite

Comparison:

This compound stands out due to its specific use in HPLC as an ion-pairing reagent, offering unique retention and separation capabilities for positively charged analytes .

Properties

CAS No.

10138-93-9

Molecular Formula

C6H18NO4P

Molecular Weight

199.19 g/mol

IUPAC Name

dihydrogen phosphate;triethylazanium

InChI

InChI=1S/C6H15N.H3O4P/c1-4-7(5-2)6-3;1-5(2,3)4/h4-6H2,1-3H3;(H3,1,2,3,4)

InChI Key

UNXNGGMLCSMSLH-UHFFFAOYSA-N

SMILES

CCN(CC)CC.OP(=O)(O)O

Canonical SMILES

CC[NH+](CC)CC.OP(=O)(O)[O-]

Key on ui other cas no.

35365-94-7
10138-93-9

Related CAS

121-44-8 (Parent)

Synonyms

triethylamine
triethylamine acetate
triethylamine dinitrate
triethylamine hydrobromide
triethylamine hydrochloride
triethylamine maleate (1:1)
triethylamine phosphate
triethylamine phosphate (1:1)
triethylamine phosphonate (1:1)
triethylamine sulfate
triethylamine sulfate (2:1)
triethylamine sulfite (1:1)
triethylamine sulfite (2:1)
triethylammonium formate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethylamine phosphate
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